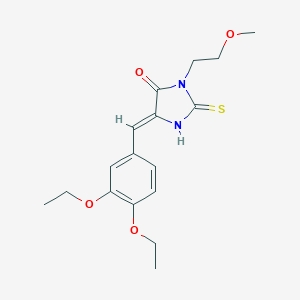
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone, also known as ETI-211, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which may contribute to the neuroprotective effects of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways. This inhibition may contribute to the anti-cancer effects of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone.
Biochemical and Physiological Effects
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to exhibit various biochemical and physiological effects, including neuroprotective, anti-cancer, and immunomodulatory effects. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to protect neurons from oxidative stress and has been shown to improve cognitive function in animal models of Alzheimer's disease. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has also been found to inhibit the growth of cancer cells and has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to modulate the immune response and has been shown to reduce inflammation in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in high purity, which is essential for its use in scientific research. 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone also exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases and conditions. However, there are also some limitations to the use of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone. One area of research is the development of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone-based therapies for cancer. Further research is also needed to determine the safety and efficacy of 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone in humans, as well as its potential for use in other fields of medicine such as immunology. Overall, the promising results of preclinical studies on 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone suggest that it is a compound with great potential for further research and development.
Synthesemethoden
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone can be synthesized using a multistep process that involves the condensation of 3,4-diethoxybenzaldehyde with 2-methoxyethylamine, followed by the addition of a thioamide and an imidazole ring. This synthesis method has been optimized to yield high purity 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to exhibit neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to inhibit the growth of cancer cells and has shown potential as a chemotherapeutic agent. In immunology, 5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone has been found to modulate the immune response and has shown promise in the treatment of autoimmune diseases.
Eigenschaften
Produktname |
5-(3,4-Diethoxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C17H22N2O4S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O4S/c1-4-22-14-7-6-12(11-15(14)23-5-2)10-13-16(20)19(8-9-21-3)17(24)18-13/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,24)/b13-10- |
InChI-Schlüssel |
XSXAWLDGVFQXGU-RAXLEYEMSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CCOC)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CCOC)OCC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CCOC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-chloro-5-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305568.png)
![Ethyl 2-chloro-5-[({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B305572.png)
![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305574.png)
![N-[1-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B305575.png)
![N-(2-chlorophenyl)-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305576.png)
![N-(2-chlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305577.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305580.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305581.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-[(5-{[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B305583.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)